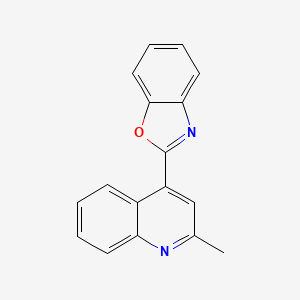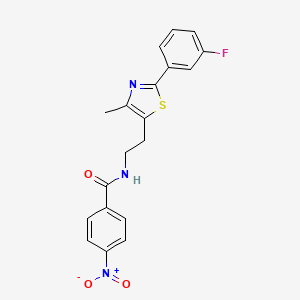![molecular formula C12H22O3 B2387887 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol CAS No. 2248385-23-9](/img/structure/B2387887.png)
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol, also known as DUOL, is a spirocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. DUOL is a chiral compound that can exist in two enantiomeric forms, making it an attractive target for asymmetric synthesis.
Mechanism of Action
The mechanism of action of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune responses.
Biochemical and Physiological Effects:
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may be attributed to its inhibition of HDACs. It has also been reported to inhibit the migration and invasion of cancer cells, which may be due to its anti-inflammatory properties. In addition, 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol has been shown to exhibit antibacterial activity by disrupting bacterial cell membranes.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol is its unique spirocyclic structure, which may provide opportunities for the development of novel drugs with improved efficacy and selectivity. However, the synthesis of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol can be challenging and requires specialized equipment and expertise. Furthermore, the mechanism of action of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol is not fully understood, which may limit its potential therapeutic applications.
Future Directions
Several future directions for research on 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol include:
1. Investigation of the structure-activity relationship of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol and its analogs to identify compounds with improved efficacy and selectivity.
2. Exploration of the potential of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol as a lead compound for the development of novel HDAC inhibitors for the treatment of cancer.
3. Evaluation of the in vivo pharmacokinetics and toxicity of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol to assess its potential as a therapeutic agent.
4. Investigation of the potential of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol as a topical antimicrobial agent for the treatment of skin infections.
5. Study of the effects of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol on other signaling pathways involved in cancer cell growth and inflammation.
In conclusion, 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol is a spirocyclic compound with promising therapeutic applications in the fields of oncology, inflammation, and antimicrobial therapy. Further research is needed to fully understand its mechanism of action and to explore its potential as a lead compound for drug development.
Synthesis Methods
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol can be synthesized via a one-pot reaction of 2-hydroxy-3-methylbutyraldehyde and 1,3-propanediol in the presence of a Lewis acid catalyst. The reaction proceeds through a spirocyclization mechanism, resulting in the formation of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol as a single diastereomer. This method provides a simple and efficient route to access 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol in high yields and purity.
Scientific Research Applications
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol has shown potent antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
2-(2,9-dioxaspiro[5.5]undecan-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-10(8-13)11-2-3-12(9-15-11)4-6-14-7-5-12/h10-11,13H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYVYDIJZQPZPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2(CCOCC2)CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

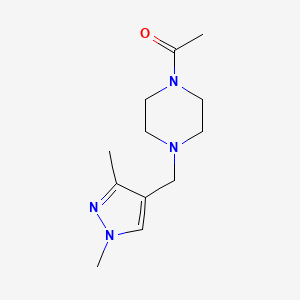
![Ethyl 5-(4-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2387808.png)
![5-{[(4-Acetylphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2387809.png)

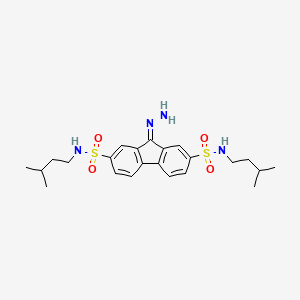
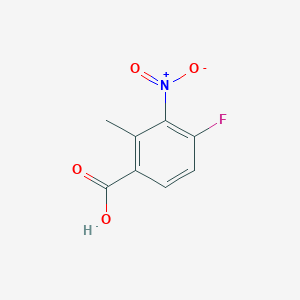
![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2387813.png)

![2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2387816.png)
